molecular formula C16H12O3 B3048898 (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone CAS No. 185407-41-4

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B3048898
CAS No.: 185407-41-4
M. Wt: 252.26 g/mol
InChI Key: OGCYVVHVSQTTIK-UHFFFAOYSA-N
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Description

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone is a synthetic organic compound with the molecular formula C16H12O3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities . This compound is characterized by the presence of a methoxy group at the 7th position of the benzofuran ring and a phenyl group attached to the methanone moiety.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone are not fully understood yet. Benzofuran compounds, which this compound is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. Some benzofuran compounds have been shown to produce a significant inhibitory effect on Src kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the methanone moiety can yield the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and phenylmethanone moiety contribute to its potential as a versatile intermediate in organic synthesis and its promising bioactivity .

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-13-9-5-8-12-10-14(19-16(12)13)15(17)11-6-3-2-4-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCYVVHVSQTTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363399
Record name (7-methoxy-1-benzofuran-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185407-41-4
Record name (7-methoxy-1-benzofuran-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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